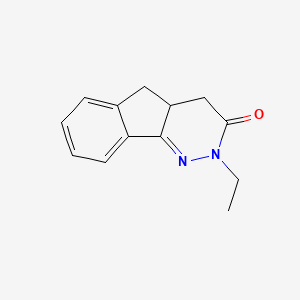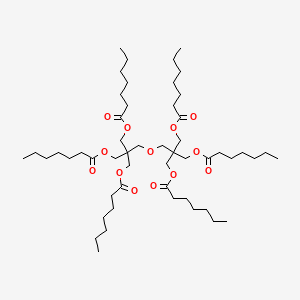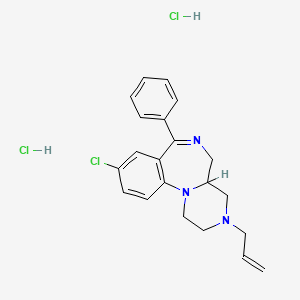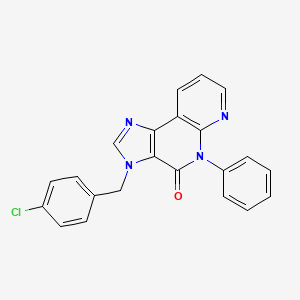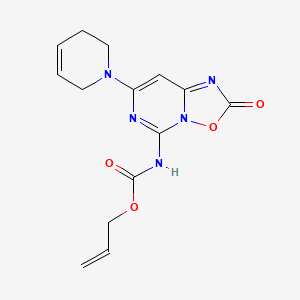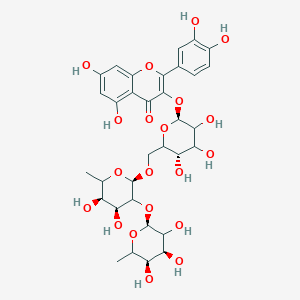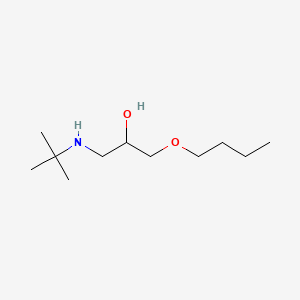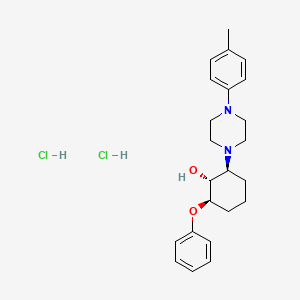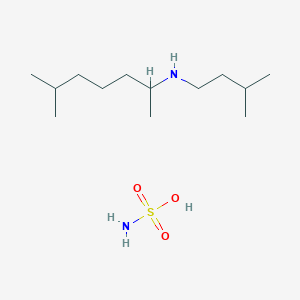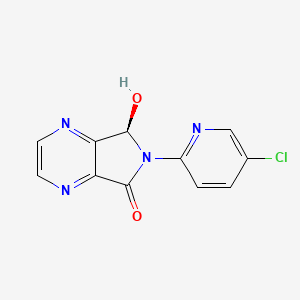
Cevadine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cevadine sulfate is a naturally occurring steroidal alkaloid found in plants of the lily family, specifically the genera Veratrum and Schoenocaulon . It is known for its potent neurotoxic properties, which are primarily due to its ability to bind to and prevent the inactivation of voltage-gated sodium ion channels in nerve, heart, and skeletal muscle cell membranes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cevadine sulfate involves the extraction of cevadine from natural sources, followed by its conversion to the sulfate form. The extraction process typically involves the use of organic solvents to isolate cevadine from plant materials. Once isolated, cevadine can be converted to this compound through a sulfation reaction. This reaction involves the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The extraction process is optimized for higher yields, and the sulfation reaction is carried out in large reactors to ensure consistent product quality. The final product is purified through crystallization or other suitable methods to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Cevadine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogens, alkylating agents; reactions are conducted under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroidal alkaloids.
Biology: Investigated for its effects on ion channels and its potential as a tool for studying neurotoxicity.
Medicine: Explored for its potential use in developing new drugs for treating conditions related to ion channel dysfunction.
Agriculture: Used as a natural pesticide due to its neurotoxic effects on pests .
Wirkmechanismus
Cevadine sulfate exerts its effects by binding to voltage-gated sodium ion channels in cell membranes. This binding prevents the inactivation of these channels, leading to prolonged depolarization and increased nerve excitability. The increased intracellular calcium ion concentrations resulting from this action contribute to its neurotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Cevadine sulfate is similar to other steroidal alkaloids such as veratridine and veracevine. it is unique in its specific binding affinity and the potency of its neurotoxic effects. Veratridine, for example, also binds to sodium ion channels but has a different binding site and mechanism of action . Veracevine, on the other hand, is less potent and has different pharmacological properties .
List of Similar Compounds
- Veratridine
- Veracevine
- Veratramine
- Procaine (for comparison in terms of pharmacological effects)
Eigenschaften
CAS-Nummer |
7770-31-2 |
|---|---|
Molekularformel |
C64H100N2O22S |
Molekulargewicht |
1281.5 g/mol |
IUPAC-Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;sulfuric acid |
InChI |
InChI=1S/2C32H49NO9.H2O4S/c2*1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;1-5(2,3)4/h2*6,17,19-24,34,36-40H,7-16H2,1-5H3;(H2,1,2,3,4)/b2*18-6-;/t2*17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m00./s1 |
InChI-Schlüssel |
LVNNUOZILAFQRM-OERGDMKHSA-N |
Isomerische SMILES |
C/C=C(\C(=O)O[C@@H]1[C@]2(O[C@@]34[C@]([C@@H]2CC[C@H]3[C@]5([C@@](C4)([C@H]6[C@@]([C@@]([C@H]7N(C6)C[C@H](CC7)C)(O)C)([C@H](C5)O)O)O)O)(CC1)C)O)/C.C/C=C(\C(=O)O[C@@H]1[C@]2(O[C@@]34[C@]([C@@H]2CC[C@H]3[C@]5([C@@](C4)([C@H]6[C@@]([C@@]([C@H]7N(C6)C[C@H](CC7)C)(O)C)([C@H](C5)O)O)O)O)(CC1)C)O)/C.OS(=O)(=O)O |
Kanonische SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



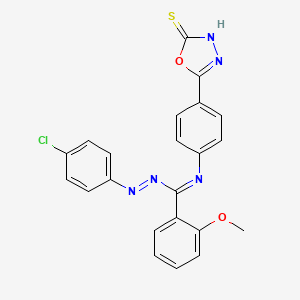

![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
